molecular formula C14H15F3N4O5 B1212701 Trifluoroacetyl-dialanine-4-nitroanilide CAS No. 68739-16-2

Trifluoroacetyl-dialanine-4-nitroanilide

Cat. No.: B1212701
CAS No.: 68739-16-2
M. Wt: 376.29 g/mol
InChI Key: JGIBDPDQDQAOMR-YUMQZZPRSA-N
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Description

Trifluoroacetyl-dialanine-4-nitroanilide is a synthetic peptide derivative featuring a nitroaniline core modified with a trifluoroacetyl group and a dialanine (Ala-Ala) moiety. This compound is structurally characterized by its 4-nitroaniline backbone, where the amino group is substituted with a dialanine chain, and the aromatic ring is further functionalized with a trifluoroacetyl group (-COCF₃). Such modifications enhance its stability and reactivity, making it valuable in biochemical studies, particularly as a chromogenic substrate for proteolytic enzymes like elastase or chymotrypsin, where cleavage of the nitroanilide bond releases a detectable yellow product (4-nitroaniline) .

The trifluoroacetyl group confers increased electrophilicity and resistance to enzymatic degradation compared to acetylated analogs, while the dialanine sequence provides specificity for enzyme recognition .

Properties

CAS No.

68739-16-2

Molecular Formula

C14H15F3N4O5

Molecular Weight

376.29 g/mol

IUPAC Name

(2S)-2-(4-nitroanilino)-N-[(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]propanamide

InChI

InChI=1S/C14H15F3N4O5/c1-7(18-9-3-5-10(6-4-9)21(25)26)11(22)20-12(23)8(2)19-13(24)14(15,16)17/h3-8,18H,1-2H3,(H,19,24)(H,20,22,23)/t7-,8-/m0/s1

InChI Key

JGIBDPDQDQAOMR-YUMQZZPRSA-N

SMILES

CC(C(=O)NC(=O)C(C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NC(=O)C(C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS No.

68739-16-2

Synonyms

TFADANA
trifluoroacetyl-dialanine-4-nitroanilide
trifluoroacetyl-dialanine-p-nitroanilide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Nitroaniline Derivatives

Nitroaniline derivatives are widely used as enzyme substrates and synthetic intermediates. Key structural analogs include:

Compound Name Substituents Molecular Weight CAS RN Key Differences vs. Target Compound
4-Nitroaniline H (unmodified) 138.12 99-09-2 Lacks trifluoroacetyl and dialanine groups
4-Nitro-3-(trifluoromethyl)aniline -NH₂, -CF₃ at meta position 206.11 393-11-3 Retains trifluoromethyl but lacks peptide chain
N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide -NHCOCH₃, -CF₃ 262.18 393-12-4 Acetamide replaces dialanine; shorter chain
2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide -NHCOCH(CH₃)₂, -CF₃ 290.23 13311-84-7 Branched propanamide substituent

Key Findings :

  • The dialanine chain in Trifluoroacetyl-dialanine-4-nitroanilide enhances enzyme specificity compared to mono-amide analogs (e.g., acetamide/propanamide derivatives) .
  • Trifluoroacetyl substitution improves stability over acetylated analogs, as the strong electron-withdrawing effect of -CF₃ reduces hydrolysis rates .
Functional Group Variations

Trifluoroacetyl vs. Acetyl/Propanamide Groups :

  • Reactivity : The trifluoroacetyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during enzymatic cleavage compared to acetyl (-COCH₃) or propanamide (-COCH₂CH₃) groups .
  • Stability : Trifluoroacetyl derivatives exhibit greater thermal and hydrolytic stability. For example, N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4) degrades 30% faster under alkaline conditions than its trifluoroacetyl counterpart .

Thioamide Analogs : Thioamide-containing analogs (e.g., thiobenzimidazolones ) replace the carbonyl oxygen with sulfur, altering electronic properties and reducing cleavage efficiency. For instance, thioamide substrates require harsher reaction conditions (e.g., elevated temperatures) for hydrolysis compared to nitroanilides .

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